molecular formula C26H24N2O5 B12327459 2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid

2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid

Cat. No.: B12327459
M. Wt: 444.5 g/mol
InChI Key: RNFLNNQAFRFTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Phe-OH, also known as fluorenylmethyloxycarbonyl-glycine-phenylalanine, is a compound widely used in peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus of peptides, allowing for the sequential addition of amino acids in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of complex peptides and proteins due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Phe-OH typically involves the protection of the amino group of glycine with the fluorenylmethyloxycarbonyl group, followed by coupling with phenylalanine. The fluorenylmethyloxycarbonyl group can be introduced by reacting glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-Gly is then coupled with phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production of Fmoc-Gly-Phe-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for the efficient and scalable production of Fmoc-Gly-Phe-OH, ensuring high purity and yield .

Scientific Research Applications

Chemistry

Fmoc-Gly-Phe-OH is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus in solid-phase peptide synthesis .

Biology

In biological research, Fmoc-Gly-Phe-OH is used to create peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels provide a biocompatible scaffold for cell growth and proliferation .

Medicine

The compound is used in the development of peptide-based drugs and diagnostic tools. Its ability to form stable and biocompatible hydrogels makes it suitable for controlled drug release and targeted delivery .

Industry

In the industrial sector, Fmoc-Gly-Phe-OH is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-Gly-Phe-OH involves the protection of the amino terminus of peptides, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is removed under basic conditions, exposing the free amino group for further coupling reactions . This allows for the sequential addition of amino acids, facilitating the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFLNNQAFRFTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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